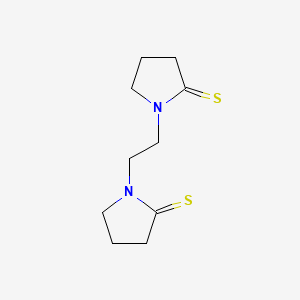
1,1'-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is a chemical compound with the molecular formula C10H16N2S2 It is characterized by the presence of two pyrrolidine rings connected by an ethane-1,2-diyl bridge, each ring containing a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) typically involves the reaction of ethane-1,2-diamine with pyrrolidine-2-thione under controlled conditions. One common method includes the use of phenyl isothiocyanate and ethane-1,2-diamine, which react to form the desired bisthiourea derivative . The reaction is usually carried out in an organic solvent such as diethyl ether or isopropanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thione groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) has several applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thione groups can form stable complexes with transition metals, which can then participate in catalytic cycles or inhibit specific enzymes . The ethane-1,2-diyl bridge provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Similar structure but with phenyl groups instead of pyrrolidine rings.
1,1’-(Propane-1,3-diyl)bis(pyrrolidine-2-thione): Similar structure but with a propane-1,3-diyl bridge instead of ethane-1,2-diyl.
1,1’-(Butane-1,4-diyl)bis(pyrrolidine-2-thione): Similar structure but with a butane-1,4-diyl bridge.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is unique due to its specific combination of pyrrolidine rings and thione groups connected by an ethane-1,2-diyl bridge. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C10H16N2S2 |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-[2-(2-sulfanylidenepyrrolidin-1-yl)ethyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2S2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 |
InChI Key |
FQUSNQFZLFKBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)CCN2CCCC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
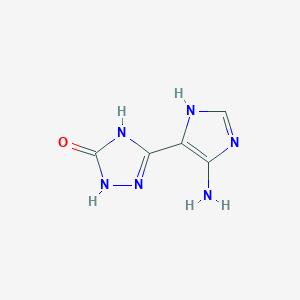
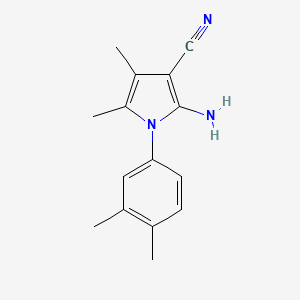
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
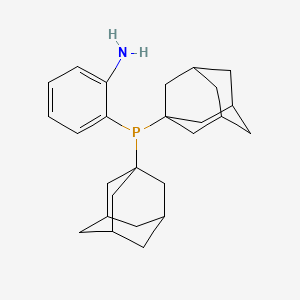

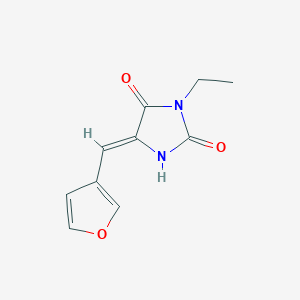
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
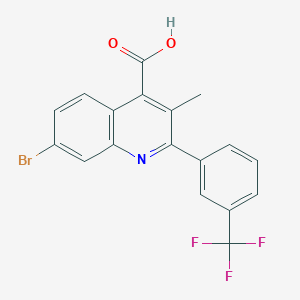
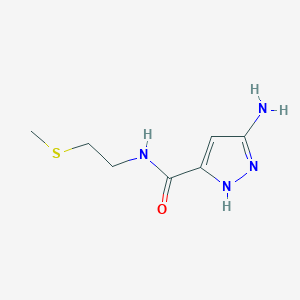

![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
